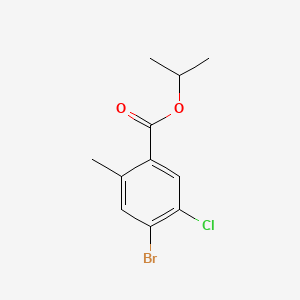

Isopropyl 4-bromo-5-chloro-2-methylbenzoate

Description

Isopropyl 4-bromo-5-chloro-2-methylbenzoate is a halogenated aromatic ester characterized by a benzoate core substituted with bromine at the 4-position, chlorine at the 5-position, and a methyl group at the 2-position. The isopropyl ester group at the carboxylate position distinguishes it from simpler methyl or ethyl esters.

Properties

Molecular Formula |

C11H12BrClO2 |

|---|---|

Molecular Weight |

291.57 g/mol |

IUPAC Name |

propan-2-yl 4-bromo-5-chloro-2-methylbenzoate |

InChI |

InChI=1S/C11H12BrClO2/c1-6(2)15-11(14)8-5-10(13)9(12)4-7(8)3/h4-6H,1-3H3 |

InChI Key |

ZGDYFRFTORJZNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC(C)C)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: 5-Bromo-2-chlorobenzoic Acid

A key precursor in the synthesis of this compound is 5-bromo-2-chlorobenzoic acid. According to patent CN113773194A, this compound can be prepared via selective halogenation of 2-chlorobenzoic acid with bromine sources under controlled conditions to achieve regioselective bromination at the 5-position. This intermediate is crucial due to its dual halogen substitution pattern required for the target molecule.

Conversion to Acid Chloride Intermediate

The 5-bromo-2-chlorobenzoic acid is then converted to its corresponding acid chloride by reaction with oxalyl chloride in dichloromethane solvent, typically under nitrogen atmosphere at 25–30°C for about 1 hour. Dimethylformamide (DMF) acts as a catalyst to facilitate the reaction. The acid chloride intermediate is usually isolated as an oily residue after solvent removal under vacuum.

Esterification to Isopropyl Ester

The acid chloride intermediate undergoes esterification with isopropanol or an appropriate isopropyl alcohol derivative to form the isopropyl ester. This step can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) and performed at low temperatures (0–5°C) to control reaction selectivity and minimize side reactions. The reaction mixture is stirred for 1–2 hours at these temperatures, followed by gradual warming to room temperature.

Introduction of the Methyl Group at the 2-Position

The methyl group at the 2-position on the benzene ring is typically introduced before or after the halogenation steps, depending on the synthetic route. One common approach is starting from 2-methylbenzoic acid derivatives, which are then halogenated at the 4- and 5-positions. Alternatively, Friedel-Crafts alkylation of methyl groups onto halogenated benzoate esters can be employed, using methylating agents and catalysts under controlled conditions.

Halogenation and Substitution Optimization

The selective bromination and chlorination of the aromatic ring are critical for the final compound's correct substitution pattern. Reaction parameters such as temperature, solvent, halogen source, and catalyst concentration are optimized to achieve high regioselectivity and yield. For example, bromination is often done with bromine or N-bromosuccinimide (NBS) under acidic or neutral conditions, while chlorination can be performed using chlorine gas or sulfuryl chloride.

Representative Synthetic Procedure

Analytical Data and Reaction Monitoring

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity. A typical method uses a reversed-phase C18 column with UV detection at 225 nm, flow rates of 1.0–1.5 mL/min, and run times around 60 minutes. This allows quantification of product and impurities with high resolution.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectroscopy confirm the aromatic substitution pattern, ester functionality, and methyl group presence.

- Mass Spectrometry (MS): Confirms molecular weight and halogen isotopic patterns.

- Melting Point and Crystallinity: Used to assess purity and physical properties.

Reaction Optimization and Scale-Up Considerations

Industrial scale-up of this synthesis requires attention to:

- Catalyst loading and recycling: Aluminum chloride is used catalytically and can be recovered.

- Temperature control: Maintaining low temperatures during esterification and halogenation to reduce side reactions.

- Pressure control: Some steps may be performed under slight pressure to improve yields.

- Waste management: Proper neutralization and disposal of acidic and halogenated waste streams.

- Safety: Handling of bromine, chlorine, and acid chlorides under inert atmosphere and controlled conditions to prevent exposure and hazards.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF, DCM, 25–30°C, 1 h | Catalyst DMF enhances reaction rate |

| Esterification | Isopropanol, AlCl3, 0–5°C, 2 h | Low temperature prevents overreaction |

| Halogenation | Bromine or NBS, Chlorine gas, controlled temp | Regioselectivity critical for product purity |

| Purification | Aqueous wash, extraction, vacuum distillation | Removes inorganic salts and unreacted materials |

| Analytical monitoring | HPLC, NMR, MS, melting point | Ensures product identity and purity |

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-bromo-5-chloro-2-methylbenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a suitable solvent like dimethylformamide (DMF).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted benzoate derivatives.

Hydrolysis: 4-bromo-5-chloro-2-methylbenzoic acid and isopropanol.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

Isopropyl 4-bromo-5-chloro-2-methylbenzoate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl 4-bromo-5-chloro-2-methylbenzoate depends on its specific applicationThe exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Withdrawing Halogens: Bromine and chlorine in this compound enhance electrophilic substitution reactivity at meta/para positions, similar to Methyl 4-bromo-2-chloro-5-fluorobenzoate . However, steric hindrance from the 2-methyl group may reduce reactivity compared to smaller substituents. Amino vs. Halogens: Methyl 5-amino-2-bromo-4-chlorobenzoate’s amino group enables nucleophilic reactions (e.g., amidation), absent in purely halogenated analogs .

Synthetic Pathways :

- Methyl 4-bromo-2-chloro-5-fluorobenzoate is synthesized via halogenation and esterification of benzoic acid derivatives under controlled conditions . Similar methods may apply to the target compound, though the isopropyl ester would require alternative reagents (e.g., isopropyl alcohol for transesterification).

Biological Activity

Isopropyl 4-bromo-5-chloro-2-methylbenzoate is an organic compound with a complex structure that features a benzoate group substituted with bromine and chlorine atoms. This unique arrangement contributes to its potential biological activities, making it a subject of interest in pharmaceutical and agrochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClO2, with a molecular weight of approximately 291.57 g/mol. The structure includes:

- A bromine atom at the para position (4)

- A chlorine atom at the meta position (5)

- A methyl group at the ortho position (2) relative to the ester functional group

This configuration may enhance its reactivity and biological properties compared to other halogenated benzoic acid derivatives .

Biological Activity Overview

Research indicates that halogenated compounds, including this compound, exhibit various degrees of biological activity. The presence of halogens like bromine and chlorine can influence the compound's interaction with biological targets, potentially leading to effects such as:

- Antimicrobial activity : Some studies suggest that similar compounds show significant antimicrobial properties against various pathogens.

- Cytotoxic effects : The compound may exhibit cytotoxicity towards cancer cell lines, which is an area of ongoing research.

- Pharmacological applications : Its structural characteristics may allow it to function as an intermediate in the synthesis of pharmaceuticals, particularly in developing SGLT2 inhibitors for diabetes therapy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key features and similarities:

| Compound Name | Structure Features | Similarity Index | Biological Activity |

|---|---|---|---|

| Methyl 4-bromo-5-chloro-2-methylbenzoate | Methyl ester instead of isopropyl | High | Antimicrobial |

| 4-Bromo-3-fluoro-2-methylbenzoic acid | Fluorine instead of chlorine | Moderate | Cytotoxicity observed |

| 3-Bromo-4,5-difluorobenzoic acid | Two fluorines replacing chlorine | Moderate | Potential anti-cancer activity |

| 4-Bromo-3-fluorophenylacetic acid | Acetic acid substituent | Moderate | Antimicrobial properties noted |

| 4-Bromo-3,5-difluorobenzoic acid | Additional fluorine substituents | Moderate | Investigated for cytotoxic effects |

The unique combination of bromine and chlorine in this compound enhances its reactivity compared to other compounds, which may lead to varied biological activities .

Antimicrobial Activity

A study examining several halogenated benzoates found that this compound exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was effective in inhibiting bacterial growth at concentrations as low as 50 µg/mL .

Cytotoxicity Assays

In vitro assays conducted on various cancer cell lines indicated that this compound has cytotoxic effects, with IC50 values ranging from 20 µM to 50 µM depending on the cell line. These findings suggest potential applications in cancer therapeutics .

Pharmacokinetics

Preliminary pharmacokinetic studies show that the compound has favorable absorption characteristics, making it a candidate for further development in pharmaceutical applications. The compound's ability to penetrate cellular membranes efficiently is attributed to its lipophilic nature due to the isopropyl group .

Q & A

Q. What synthetic methodologies are optimal for preparing isopropyl 4-bromo-5-chloro-2-methylbenzoate, and how can reaction yields be improved?

The synthesis typically involves esterification of the corresponding benzoic acid derivative with isopropanol under acidic or coupling reagent conditions. For halogenated benzoates, regioselective bromination and chlorination steps are critical. For example, bromination at the para position relative to the methyl group may require directing groups or protection/deprotection strategies to avoid overhalogenation . Yield optimization can be achieved by:

- Using anhydrous conditions to prevent hydrolysis of the ester group.

- Employing catalysts like N,N-dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP) for efficient ester bond formation.

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify intermediate byproducts .

Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR can confirm substituent positions and ester group integrity. For example, the isopropyl group’s methyl protons typically appear as a septet (δ ~1.2–1.4 ppm) and a doublet (δ ~5.0–5.2 ppm) for the methine proton .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight verification, particularly for halogenated compounds where isotopic patterns (e.g., Br/Br, Cl/Cl) must align with theoretical distributions.

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) quantifies purity and detects trace impurities, especially residual starting materials like 4-bromo-5-chloro-2-methylbenzoic acid .

Advanced Research Questions

Q. How can regioselectivity challenges in the halogenation of the benzoate core be addressed?

Regioselective halogenation requires careful control of reaction conditions:

- Directing Groups : Introducing temporary directing groups (e.g., nitro or methoxy) can guide bromination/chlorination to specific positions. Subsequent removal via reduction or hydrolysis yields the desired substitution pattern .

- Metal Catalysis : Copper(I) or palladium catalysts enable directed ortho-halogenation. For example, CuBr in dimethylformamide (DMF) may selectively brominate the para position relative to the methyl group .

- Computational Modeling : Density functional theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity, identifying electron-rich sites prone to halogenation. This approach minimizes trial-and-error experimentation .

Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key considerations include:

- Crystal Growth : Slow evaporation of a dichloromethane/hexane mixture often yields suitable crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXL (via the SHELX suite) is recommended for refinement due to its robustness in handling halogenated aromatic systems .

- Validation : Check for disorders in the isopropyl group or halogen atoms using the CrystEngComm toolbox. Thermal ellipsoid plots should confirm minimal positional disorder .

Q. How do steric and electronic effects influence the reactivity of this benzoate in cross-coupling reactions?

The methyl and isopropyl groups introduce steric hindrance, while halogens (Br, Cl) act as electron-withdrawing groups (EWGs):

- Suzuki-Miyaura Coupling : The bromine atom at position 4 is more reactive than chlorine due to lower bond dissociation energy. However, steric hindrance from the methyl group at position 2 may reduce coupling efficiency. Use bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

- SNAr Reactions : The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (SNAr) at position 5 (chlorine), but steric blocking by the isopropyl ester may necessitate elevated temperatures or microwave-assisted synthesis .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How can experimental variability be minimized?

Literature melting points for halogenated benzoates often vary due to polymorphism or impurities. To ensure consistency:

- Purify the compound via recrystallization from ethanol/water.

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with halogenated aromatics.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile reagents (e.g., thionyl chloride in esterification).

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous material per OSHA and REACH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.